

# Pharmacological profile of hyoscine butylbromide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Scopolamine butylbromide |           |
| Cat. No.:            | B1668129                 | Get Quote |

An In-depth Technical Guide on the Pharmacological Profile of Hyoscine Butylbromide

#### Introduction

Hyoscine butylbromide, also known as **scopolamine butylbromide**, is a semisynthetic quaternary ammonium derivative of hyoscine, a tropane alkaloid found in plants of the Solanaceae family.[1][2] First registered in Germany in 1951, it has become a widely utilized antispasmodic agent for the symptomatic relief of abdominal pain and cramping associated with smooth muscle spasms in the gastrointestinal (GI), biliary, and genitourinary tracts.[3][4] Its clinical application extends to irritable bowel syndrome (IBS), biliary and renal colic, and reducing GI motility during diagnostic procedures.[1][2] As a quaternary ammonium compound, its structure confers distinct pharmacological properties, primarily a peripherally restricted action with minimal central nervous system (CNS) penetration, which distinguishes it from its parent compound, hyoscine.[1][5] This document provides a comprehensive overview of the pharmacological profile of hyoscine butylbromide, intended for researchers, scientists, and drug development professionals.

### **Mechanism of Action**

Hyoscine butylbromide exerts its spasmolytic effect primarily through competitive antagonism of muscarinic acetylcholine receptors.[3] Its secondary mechanism involves a ganglion-blocking effect through binding to nicotinic acetylcholine receptors.[3][6]

## **Muscarinic Receptor Antagonism**







The primary mechanism of action is the blockade of muscarinic receptors on smooth muscle cells of the gastrointestinal tract.[3][7] It acts as a competitive antagonist, competing with acetylcholine for binding sites on M1, M2, and M3 receptor subtypes.[7] By preventing acetylcholine from binding and activating these G-protein coupled receptors, it inhibits the downstream signaling pathways that lead to smooth muscle contraction, resulting in muscle relaxation and spasmolysis.[7][8][9] This action is the basis for its therapeutic use in relieving abdominal pain secondary to cramping.[3]

#### **Nicotinic Receptor Antagonism**

In addition to its potent antimuscarinic activity, hyoscine butylbromide also exhibits a ganglion-blocking effect by binding to nicotinic acetylcholine receptors.[3][6] In vitro studies on human SH-SY5Y cells demonstrated that hyoscine butylbromide potently blocks neuronal nicotinic acetylcholine receptors in a similar concentration range to its muscarinic receptor inhibition.[10] This effect is suggested to be non-competitive and could contribute to its overall spasmolytic activity by modulating neurotransmission within the enteric nervous system.[10][11]

The quaternary ammonium structure of hyoscine butylbromide is critical to its pharmacological profile. The attachment of the butyl-bromide moiety results in high polarity, which limits its ability to cross the blood-brain barrier.[1] This effectively minimizes the undesirable CNS side effects, such as drowsiness, confusion, and hallucinations, that are commonly associated with tertiary amine anticholinergics like scopolamine.[1][12]





Click to download full resolution via product page

Caption: Muscarinic antagonism by hyoscine butylbromide.



#### **Pharmacokinetics**

The pharmacokinetic profile of hyoscine butylbromide is characterized by low systemic absorption after oral administration and rapid distribution to tissues following intravenous injection.

#### **Absorption**

As a highly polar quaternary ammonium compound, hyoscine butylbromide is poorly absorbed from the gastrointestinal tract.[2]

- Oral Bioavailability: Systemic bioavailability following oral administration is very low, generally estimated to be less than 1%.[3][6][9] Some estimates range from 0.25% to 8%.[2]
   [13] Plasma concentrations are often below the limit of quantitation.[3]
- Rectal Absorption: Absorption after rectal administration is also partial, at approximately 3%.
   [14]
- Parenteral Administration: Intravenous or intramuscular administration results in immediate systemic availability.[2] The onset of action after injection is typically within 15 minutes.[13]

#### **Distribution**

Following intravenous administration, hyoscine butylbromide is rapidly distributed into the tissues.[5]

- Volume of Distribution (Vss): The volume of distribution at steady state is approximately 128
   L, corresponding to about 1.7 L/kg.[5][9]
- Tissue Affinity: Due to its high affinity for muscarinic and nicotinic receptors, it is primarily distributed to muscle cells of the abdominal and pelvic areas, as well as in the intramural ganglia of the abdominal organs.[5][14] This high tissue affinity ensures that despite low plasma levels, the drug remains available at its site of action.[3][15]
- Plasma Protein Binding: Plasma protein binding (primarily to albumin) is low, at approximately 4.4%.[5][14]



 Blood-Brain Barrier: Animal studies and its chemical structure confirm that hyoscine butylbromide does not significantly cross the blood-brain barrier.[1][5]

#### Metabolism

The main metabolic pathway for hyoscine butylbromide is the hydrolytic cleavage of the ester bond.[2][5] This process yields metabolites, such as tropic acid derivatives, that have a low affinity for muscarinic receptors and are not considered to contribute significantly to the drug's effect.[2][5][16] Approximately 50% of the drug is metabolized by the liver.[9]

#### **Elimination**

- Half-Life: After intravenous administration, the drug shows a rapid initial distribution phase (t½α = 4 min) and a subsequent elimination phase (t½β = 29 min).[5] The terminal elimination half-life (t½γ) is approximately 5 hours.[2][5] Following oral administration, the terminal half-life can range from 6.2 to 10.6 hours due to slower absorption.[2][14]
- Clearance: The total clearance is 1.2 L/min.[5]
- Excretion Routes: After an intravenous injection, 42% to 61% of the radioactive dose is excreted renally, and 28.3% to 37% is excreted faecally.[5][14] Approximately 50% of the drug excreted in the urine is unchanged.[5] After oral administration, over 90% of the dose is eliminated unchanged in the faeces, with less than 0.1% of the dose excreted in the urine, reflecting its poor absorption.[9][16]

Table 1: Pharmacokinetic Parameters of Hyoscine Butylbromide



| Parameter                               | Value                          | Route of<br>Administration | Reference(s) |
|-----------------------------------------|--------------------------------|----------------------------|--------------|
| Bioavailability                         | <1% - 8%                       | Oral                       | [3][9][13]   |
|                                         | ~3%                            | Rectal                     | [14]         |
| Time to Peak (Tmax)                     | Not applicable (rapid onset)   | Intravenous                | [2]          |
| Volume of Distribution (Vss)            | 128 L (~1.7 L/kg)              | Intravenous                | [5][9]       |
| Plasma Protein<br>Binding               | ~4.4% (to albumin)             | -                          | [5][14]      |
| Total Clearance                         | 1.2 L/min                      | Intravenous                | [5]          |
| Terminal Elimination<br>Half-Life (t½γ) | ~5 hours                       | Intravenous                | [2][5]       |
|                                         | 6.2 - 10.6 hours               | Oral                       | [14]         |
| Primary Metabolism                      | Hydrolysis of ester bond       | -                          | [2][5]       |
| Excretion (IV)                          | 42-61% renal; 28-37%<br>faecal | Intravenous                | [5][14]      |

| Excretion (Oral) | >90% faecal; <0.1% urinary | Oral |[9][16] |

# **Pharmacodynamics**

Hyoscine butylbromide is a potent antispasmodic agent that acts as a smooth muscle relaxant. [15] Its pharmacodynamic effects are primarily localized to the gastrointestinal, biliary, and genitourinary tracts.[5]

 Gastrointestinal Tract: It effectively reduces smooth muscle contractions and spasms, alleviating cramp-associated abdominal pain.[8] This makes it effective for conditions like IBS and gastroenteritis.[2][17]



- Genitourinary Tract: The drug relaxes smooth muscle in the urinary system, making it useful for treating bladder spasms and renal colic.[2][16] It has also been shown to be effective in relieving dysmenorrhea.[2]
- Biliary Tract: It provides relief from biliary spasms and colic.[15]
- Secretions: As an anticholinergic, it can reduce the production of respiratory and
  gastrointestinal secretions.[1] In vitro studies on human intestinal tissue have highlighted a
  previously unknown antisecretory action that may be beneficial in secretory disorders.[11]
- Lack of CNS Effects: Due to its inability to cross the blood-brain barrier, central anticholinergic effects are minimal at therapeutic doses.[1][5]

Table 2: In Vitro Inhibitory Concentrations of Hyoscine Butylbromide

| Parameter | Target/Agonist                           | Tissue/Cell<br>Line     | Value                       | Reference(s) |
|-----------|------------------------------------------|-------------------------|-----------------------------|--------------|
| IC50      | Bethanechol<br>(Muscle<br>Contraction)   | Human<br>Intestine      | 429 nmol/L                  | [11]         |
| IC50      | Bethanechol<br>(Calcium<br>Mobilization) | Human Intestine         | 121 nmol/L                  | [11]         |
| IC50      | Bethanechol<br>(Epithelial<br>Secretion) | Human Intestine         | 224 nmol/L                  | [11]         |
| IC50      | Acetylcholine<br>(Nicotinic<br>Current)  | Human SH-<br>SY5Y Cells | 0.19 μmol/L (190<br>nmol/L) | [10]         |

| Interaction | Choline Transport | Human Placental Epithelial Cells | 1.4 nM (Ki) at 1 mM HBB | [5][14] |

## **Experimental Protocols**



Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are representative protocols for key experiments used to characterize hyoscine butylbromide.

## **Bioequivalence Clinical Trial Protocol**

This protocol describes a typical single-dose, crossover study to assess the bioequivalence of two oral formulations of hyoscine butylbromide.

- Study Design: A single-center, randomized, two-period, two-treatment, two-sequence, crossover bioequivalence study.[18]
- Subjects: Healthy adult male and female volunteers (e.g., 28 subjects, aged 35-49 years).
   [18] Inclusion criteria include being healthy, while exclusion criteria include known hypersensitivity, pregnancy, or alcohol/drug abuse.[19]
- Treatment: Subjects receive a single oral dose (e.g., 20 mg, as 2 x 10 mg tablets) of the test formulation and the reference formulation (e.g., Buscopan®) in randomized order.[18]
- Administration: The dose is administered with a standardized volume of water (e.g., 240 mL) after an overnight fast of at least 10 hours.[18]
- Washout Period: A washout period of at least 7 days separates the two dosing periods to ensure complete elimination of the drug from the previous period.[18]
- Blood Sampling: Venous blood samples are collected in appropriate anticoagulant tubes at specified time points: pre-dose (0 hours) and at multiple intervals post-dose (e.g., 0.25, 0.5, 0.75, 1.0, 1.3, 1.7, 2, 2.3, 2.7, 3, 3.5, 4, 5, 6, 8, 10, 12, 24, and 48 hours).[18]
- Sample Processing and Analysis: Plasma is separated by centrifugation and stored frozen
  until analysis. Plasma concentrations of hyoscine butylbromide are determined using a
  validated bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem
  mass spectrometry).
- Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, AUCt, AUC∞)
  are calculated from the plasma concentration-time profiles for each subject and formulation
  using non-compartmental analysis.



• Statistical Analysis: Analysis of variance (ANOVA) is performed on the log-transformed pharmacokinetic parameters. The 90% confidence intervals for the geometric mean ratios (Test/Reference) for Cmax and AUC are calculated to determine if they fall within the conventional bioequivalence acceptance range (e.g., 80.00% to 125.00%).



Click to download full resolution via product page

**Caption:** Workflow for a crossover bioequivalence study.

### **In Vitro Smooth Muscle Contractility Assay**

This protocol outlines a method to assess the spasmolytic effect of hyoscine butylbromide on isolated human intestinal tissue.

- Tissue Preparation: Fresh human intestinal tissue samples (e.g., from surgical resections)
  are obtained. The longitudinal or circular smooth muscle layer is dissected in cold,
  oxygenated Krebs-Ringer bicarbonate solution. Muscle strips of a standardized size are
  prepared.
- Experimental Setup: Each muscle strip is mounted vertically in an organ bath (tissue bath) containing Krebs-Ringer solution, maintained at 37°C, and continuously gassed with 95% O<sub>2</sub> / 5% CO<sub>2</sub>. One end of the strip is fixed, and the other is connected to an isometric force transducer to record muscle tension.
- Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram) for a period (e.g., 60 minutes), with the buffer being replaced every 15 minutes.



- Induction of Contraction: A stable baseline contraction is induced using a contractile agent.
   This can be a muscarinic agonist like bethanechol or carbachol, or a depolarizing agent like potassium chloride (KCl).[11][20]
- Drug Application: Once a stable contractile plateau is reached, hyoscine butylbromide is added to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nmol/L to 10 μmol/L).[11] The relaxation response is recorded for each concentration.
- Data Analysis: The relaxation induced by each concentration of hyoscine butylbromide is expressed as a percentage of the maximal contraction induced by the agonist. A concentration-response curve is plotted, and the IC<sub>50</sub> (the concentration of drug that causes 50% inhibition of the induced contraction) is calculated using non-linear regression analysis.
   [11]

# Clinical Efficacy and Safety Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of hyoscine butylbromide in treating conditions characterized by smooth muscle spasms.

- Abdominal Pain and Cramping: Ten placebo-controlled studies confirmed that hyoscine butylbromide is beneficial in treating abdominal pain caused by cramping.[3][6] It has shown efficacy in reducing pain intensity in patients with acute gastroenteritis.[17][21]
- Irritable Bowel Syndrome (IBS): The drug is commonly used to alleviate symptoms of IBS, such as abdominal pain and discomfort.[2]
- Labor: Some studies suggest it may help shorten the duration of the first stage of labor, although its overall efficacy in this area remains under investigation.[12][17][22]
- Diagnostic Procedures: It is used to reduce intestinal peristalsis during radiological imaging (e.g., MRI, CT colonography) and endoscopy, thereby improving image quality by reducing motion artifacts.[1]

## **Safety and Tolerability**



Hyoscine butylbromide is generally well-tolerated, with a favorable safety profile primarily due to its limited systemic absorption and inability to cross the blood-brain barrier.[3][6]

- Common Adverse Effects: The most frequently reported side effects are peripheral
  anticholinergic effects, including dry mouth (xerostomia), blurred vision, tachycardia, and
  urinary retention.[2][15] Constipation may also occur.[17] These effects are typically mild and
  transient.
- Serious Adverse Events: Serious adverse events are rare. Anaphylactic reactions and shock have been observed in very rare cases, particularly after parenteral administration.[15]
- Contraindications: It is contraindicated in patients with conditions that could be exacerbated by its anticholinergic effects, such as myasthenia gravis, megacolon, narrow-angle glaucoma, and prostatic hypertrophy with urinary retention.[2][15]
- Special Populations: Safety during pregnancy and lactation has not been definitively
  established, and it should be used with caution.[15] Geriatric patients may be more
  susceptible to anticholinergic side effects.[14]

Table 3: Toxicological Data for Hyoscine Butylbromide

| Parameter        | Species                                 | Route           | Value                | Reference(s) |
|------------------|-----------------------------------------|-----------------|----------------------|--------------|
| LD50             | Mice                                    | Oral            | 1000 - 3000<br>mg/kg | [5]          |
| LD50             | Rats                                    | Oral            | 1040 - 3300<br>mg/kg | [5]          |
| LD <sub>50</sub> | Dogs                                    | Oral            | 600 mg/kg            | [5]          |
| NOAEL            | Rats                                    | Oral (4 weeks)  | 500 mg/kg            | [5]          |
| NOAEL            | Dogs                                    | Oral (39 weeks) | 30 mg/kg             | [5]          |
| Mutagenicity     | Ames, HPRT,<br>Chromosome<br>Aberration | In vitro        | Negative             | [5]          |



| Clastogenicity | Rat Micronucleus Assay | In vivo | Negative |[5] |

#### Conclusion

Hyoscine butylbromide possesses a well-defined pharmacological profile as a peripherally acting antispasmodic agent. Its primary mechanism of action, competitive antagonism of muscarinic receptors in smooth muscle, is complemented by a secondary nicotinic receptor-blocking effect. The quaternary ammonium structure is key to its favorable safety profile, restricting its action to the periphery and minimizing central nervous system side effects. Pharmacokinetic studies confirm its low oral bioavailability and targeted distribution to the abdominal and pelvic regions. Decades of clinical use and numerous studies support its efficacy and safety in the management of pain and discomfort arising from smooth muscle spasms in the gastrointestinal and genitourinary systems. This comprehensive profile makes it a valuable therapeutic option for a range of visceral spasmodic conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Hyoscine butylbromide Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mims.com [mims.com]
- 6. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain. | Read by QxMD [read.qxmd.com]
- 7. prisminltd.com [prisminltd.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. derangedphysiology.com [derangedphysiology.com]

#### Foundational & Exploratory





- 10. Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review of the Effects of Hyoscine Butylbromide in Childhood [mdpi.com]
- 13. mims.com [mims.com]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. verification.fda.gov.ph [verification.fda.gov.ph]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. In vitro effect of hyoscine-N-butyl bromide and diclofenac sodium in human tuba uterina -PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. The effect of intravenous hyoscine butylbromide on slow progress in labor (BUSCLAB): A double-blind randomized placebo-controlled trial | PLOS Medicine [journals.plos.org]
- To cite this document: BenchChem. [Pharmacological profile of hyoscine butylbromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668129#pharmacological-profile-of-hyoscine-butylbromide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com